molecular formula C24H28N2O7P+ B130679 Pmttbt CAS No. 156140-97-5

Pmttbt

Cat. No. B130679
M. Wt: 487.5 g/mol
InChI Key: ZJWDWXHQZBPHMT-UHFFFAOYSA-O
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Description

Pmttbt is a type of organic semiconductor that has gained significant attention in the scientific community due to its unique properties. It is a conjugated polymer that is used in various applications such as organic solar cells, organic light-emitting diodes (OLEDs), and field-effect transistors (FETs).

Mechanism Of Action

The mechanism of action of Pmttbt in organic solar cells involves the absorption of light, which leads to the generation of excitons. These excitons are then separated into electrons and holes, which are transported to the respective electrodes. In Pmttbt, Pmttbt acts as a hole-transporting layer, which facilitates the movement of holes towards the emitting layer. In FETs, Pmttbt acts as a semiconducting material, which controls the flow of current between the source and drain electrodes.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Pmttbt. However, studies have shown that Pmttbt is non-toxic and biocompatible, making it a suitable material for biological applications.

Advantages And Limitations For Lab Experiments

One of the major advantages of Pmttbt is its high solubility in common organic solvents, which makes it easy to process. Pmttbt also has good thermal stability and can withstand high temperatures. However, one of the limitations of Pmttbt is its low absorption coefficient, which limits its use in some applications.

Future Directions

There are several future directions for the research of Pmttbt. One of the directions is to improve the power conversion efficiency of Pmttbt-based solar cells. Another direction is to explore the use of Pmttbt in biological applications such as biosensors and drug delivery systems. Additionally, research can be conducted to improve the absorption coefficient of Pmttbt, which will expand its use in various applications.
Conclusion:
In conclusion, Pmttbt is a promising organic semiconductor that has shown significant potential in various fields of scientific research. Its unique properties make it a suitable material for applications such as organic solar cells, Pmttbt, and FETs. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Pmttbt have been discussed in this paper. Further research is required to explore the full potential of Pmttbt in various applications.

Synthesis Methods

The synthesis of Pmttbt involves the polymerization of monomers through various chemical reactions. The most commonly used method for synthesizing Pmttbt is the Stille coupling reaction, which involves the reaction of a tin-based reagent with a halogenated monomer. Other methods such as Suzuki coupling and Heck coupling have also been used for the synthesis of Pmttbt.

Scientific Research Applications

Pmttbt has been extensively studied for its application in various fields of scientific research. One of the most significant applications of Pmttbt is in the field of organic solar cells. Pmttbt has been used as a donor material in bulk heterojunction solar cells, which has shown to have high power conversion efficiency. Pmttbt has also been used in Pmttbt, where it acts as a hole-transporting layer. In FETs, Pmttbt has been used as a semiconducting material.

properties

CAS RN

156140-97-5

Product Name

Pmttbt

Molecular Formula

C24H28N2O7P+

Molecular Weight

487.5 g/mol

IUPAC Name

triethoxy-(3-hydroxy-4-methyl-1,5-dioxo-2-phenylpyrrolo[3,4-b][1,4]benzoxazepin-10a-yl)phosphanium

InChI

InChI=1S/C24H27N2O7P/c1-5-30-34(31-6-2,32-7-3)24-20(22(28)26(23(24)29)17-13-9-8-10-14-17)25(4)21(27)18-15-11-12-16-19(18)33-24/h8-16H,5-7H2,1-4H3/p+1

InChI Key

ZJWDWXHQZBPHMT-UHFFFAOYSA-O

SMILES

CCO[P+](C12C(=C(N(C1=O)C3=CC=CC=C3)O)N(C(=O)C4=CC=CC=C4O2)C)(OCC)OCC

Canonical SMILES

CCO[P+](C12C(=C(N(C1=O)C3=CC=CC=C3)O)N(C(=O)C4=CC=CC=C4O2)C)(OCC)OCC

synonyms

2-phenyl-10-methyl-3a-triethoxyphosphonio-1H-2,3,9,10-tetrahydropyrrolo(3,4-b)(1,4)benzoxazepine-1,3,9-trione
PMTTBT

Origin of Product

United States

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